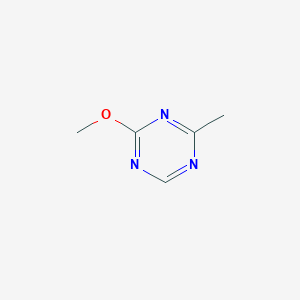

2-Methoxy-4-methyl-1,3,5-triazine

Description

Significance of 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Science

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at alternating positions. This core structure is of immense interest in modern chemical science due to its versatile applications, which stem from its distinct electronic properties and the ability to be readily functionalized. researchgate.netresearchgate.net The presence of three nitrogen atoms makes the triazine ring electron-deficient, which influences its chemical reactivity, favoring nucleophilic substitution over electrophilic substitution. nih.govscilit.com

The significance of the 1,3,5-triazine scaffold is evident across several key areas of research:

Academic Context and Research Trajectories of 2-Methoxy-4-methyl-1,3,5-triazine

Within the broader field of triazine chemistry, this compound and its close derivatives have been the focus of specific research efforts. This particular compound features a methoxy (B1213986) group and a methyl group as substituents on the triazine ring, which modulate its chemical properties and reactivity.

Key research trajectories involving this compound and its analogues include:

Compound Information Table

The following table lists the chemical compounds mentioned in this article, along with their key identifiers.

Table of Chemical Compounds

| Compound Name | CAS Number | Chemical Formula |

|---|---|---|

| This compound | N/A | C5H7N3O |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 1668-54-8 | C5H8N4O |

| 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine | 5248-39-5 | C6H10N4O |

| 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine | N/A | C39H27N3 |

| 2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazine | N/A | C57H39N3 |

| 2,4,6-Tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine | N/A | C78H45N3 |

| 2,4-Dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine | N/A | C13H11Cl2N3O2 |

| Thifensulfuron-methyl | 79277-27-3 | C12H13N5O6S2 |

| Chlorsulfuron | 64902-72-3 | C12H12ClN5O4S |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-methoxy-4-methyl-1,3,5-triazine |

InChI |

InChI=1S/C5H7N3O/c1-4-6-3-7-5(8-4)9-2/h3H,1-2H3 |

InChI Key |

CKEMJWJUBBLHOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methyl 1,3,5 Triazine and Its Derivatives

Established Synthetic Routes

The construction of the 2-methoxy-4-methyl-1,3,5-triazine scaffold can be achieved through several established chemical routes, primarily involving the strategic modification of a pre-formed triazine ring or its de novo synthesis via cyclization.

The most prevalent and practical method for synthesizing substituted 1,3,5-triazines relies on the sequential nucleophilic substitution of chlorine atoms from the inexpensive and readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.com The reactivity of the chlorine atoms on the triazine ring decreases as more electron-donating groups are introduced. mdpi.com This feature allows for a controlled, stepwise substitution by managing the reaction temperature. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. nih.govijpsr.com

For the synthesis of this compound, a plausible pathway involves the initial reaction of a methylated dichlorotriazine precursor with sodium methoxide (B1231860). For instance, reacting a 2,4-dichloro-6-methyl-1,3,5-triazine (B152017) with a stoichiometric amount of sodium methoxide would selectively replace one chlorine atom with a methoxy (B1213986) group. The remaining chlorine can then be removed or replaced in a subsequent step. The synthesis of related compounds, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), is well-documented and follows this principle, reacting cyanuric chloride with sodium methoxide in a controlled manner. chemicalbook.comsigmaaldrich.com

A one-pot method has been patented for the synthesis of the related compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196), starting from cyanuric chloride, which underscores the versatility of this building block. chim.itgoogle.com This process involves reaction with dimethyl malonate, followed by treatment with ammonia (B1221849) water and then sodium methoxide in methanol (B129727), leading to the final product after hydrolysis and decarboxylation. chim.itgoogle.com

Table 1: Examples of Nucleophilic Substitution on Chloro-Triazines This table presents data for related compounds to illustrate the general reaction conditions.

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Cyanuric Chloride | Morpholine (1 eq.) | 2,4-Dichloro-6-morpholino-1,3,5-triazine | Dichloromethane, 0-5 °C to RT | 80 | nih.gov |

| Cyanuric Chloride | Sodium Methoxide | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | N,N-Dimethylformamide, gradual heating | 91 | chemicalbook.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 2-Aminobenzoic acid | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)benzoic acid | Acetonitrile (B52724), room temperature | Good | clockss.org |

| 2-Chloro-4-methoxy-6-(dipeptide)-1,3,5-triazine | Piperazine (B1678402) derivative | 2-(Piperazin-1-yl)-4-methoxy-6-(dipeptide)-1,3,5-triazine | DABCO, N/A | 97-99 | nih.gov |

Modern organic synthesis increasingly employs catalytic methods to enhance efficiency and selectivity. Palladium-catalyzed cross-coupling reactions have been utilized for the functionalization of chlorotriazines. For example, the Sonogashira coupling between alk-1-ynes and 2-chloro-4,6-dialkoxy-1,3,5-triazines, catalyzed by a (Pd/C)/PPh₃/CuI system, has been reported for the synthesis of 2-(alk-1'-ynyl) substituted triazines. nih.gov Similarly, palladium catalysts have been used to react 9-anthryl lithium with 2-chloro-4,6-dimethoxy-1,3,5-triazine. anu.edu.au These examples demonstrate the feasibility of forming new carbon-carbon bonds on the triazine core, suggesting that a methyl group could potentially be introduced onto a suitable methoxy-chloro-triazine precursor via a similar catalytic cross-coupling strategy.

The 1,3,5-triazine (B166579) ring can be constructed de novo through the cyclotrimerization of nitriles. chim.it This method can be catalyzed by various agents, including yttrium salts or silica-supported Lewis acids, often under solvent-free conditions. chim.it While this approach is effective, it can require harsh conditions and sometimes results in moderate yields. chim.it The synthesis of asymmetrically substituted triazines can be achieved through the co-trimerization of different nitriles. A relevant example is the cotrimerization of trichloroacetonitrile (B146778) and acetonitrile to produce 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, a precursor that can be further functionalized. nih.gov The formation of this compound could theoretically be achieved by the cyclotrimerization of acetonitrile and a methoxy-containing nitrile, although specific examples in the literature are scarce.

In line with the principles of green chemistry, more environmentally benign methods for triazine synthesis have been developed. Microwave irradiation has emerged as a powerful tool, providing an efficient route to both symmetrical and unsymmetrical 1,3,5-triazines in short reaction times and often under solvent-free conditions. chim.it This rapid heating minimizes the decomposition of reagents and products, often leading to cleaner reactions and higher yields compared to conventional heating. chim.it

Sonochemistry, or the use of ultrasound, is another green approach that has been successfully applied to the synthesis of 1,3,5-triazine derivatives. nih.gov Sonochemical methods can significantly shorten reaction times from hours to minutes and can often be performed in water, a green solvent. nih.govnih.gov One study found a sonochemical protocol to be 13 times "greener" than the classical heating method. nih.gov These protocols represent viable and advantageous alternatives for the synthesis of this compound and its derivatives.

Table 2: Green Synthesis Approaches to Triazine Derivatives

| Method | Key Features | Advantages | Reference |

| Microwave Irradiation | Rapid heating, solvent-free or reduced solvent | Short reaction times, higher yields, cleaner reactions | chim.it |

| Sonochemistry | Use of ultrasound, often in aqueous media | Very short reaction times (e.g., <5 min), high yields (>75%), environmentally friendly | nih.govnih.gov |

| Phase Transfer Catalysis | Use of catalysts like TBAB with microwave or ultrasound | Accelerates nucleophilic substitution, reduces energy consumption | nih.gov |

Reaction Mechanisms and Reactivity Profiles

The reactivity of the 1,3,5-triazine ring is dictated by its electron-deficient nature, a consequence of the three electronegative nitrogen atoms. This makes the carbon atoms of the ring susceptible to nucleophilic attack. The substituents on the ring, such as the electron-donating methoxy group and the weakly donating methyl group, modulate this reactivity.

Information specifically on the oxidation and reduction of this compound is limited, but the behavior of related methoxy-substituted triazines provides significant insight.

Reduction: The electrochemical reduction of methoxy triazine herbicides has been studied. tandfonline.comresearchgate.net The proposed mechanism in acidic media involves a four-electron process where the methoxy group is cleaved, and a >C=N– bond within the triazine ring is simultaneously reduced. tandfonline.com Studies on the reduction of 3-methoxy-1,2,4-triazines with sodium borohydride (B1222165) have also been reported, leading to dihydro-1,2,4-triazine products. acs.org Another study describes the electrochemical synthesis of a Schiff base product via the reduction of a complex dihydro-1,2,4-triazine derivative. ajgreenchem.com

Oxidation: The oxidation of s-triazines by hydroxyl radicals has been investigated, revealing that methoxy-s-triazines are more reactive than their chloro and hydroxy counterparts. erudit.org The oxidation of sulfonylurea pesticides containing a methoxy-triazine moiety by hydroxyl radicals can lead to demethylation of the methoxy group and, significantly, the subsequent rupture of the triazine ring. nih.gov Computational studies suggest that upon oxidation, triazine adducts can undergo mesolytic cleavage to form carbon-centered radicals. anu.edu.au The oxidation potentials for these triazine adducts are notably lower than for comparable alkoxyamines, indicating greater functional group tolerance in electrosynthesis. anu.edu.au Furthermore, the oxidation of 1,2,4-triazines with peracids can lead to the formation of N-oxides, with the position of oxidation depending on the substituents present. rsc.org For instance, 3-alkoxy-1,2,4-triazines react with peracids to yield 1,2,4-triazine (B1199460) 1-oxides exclusively. rsc.org

Substitution Reactions and Functional Group Interconversions

The 1,3,5-triazine ring is highly susceptible to nucleophilic aromatic substitution, a characteristic that is central to its synthetic utility. The reactivity of the chlorine atoms on a precursor like 2,4-dichloro-6-methyl-1,3,5-triazine is temperature-dependent, allowing for sequential and selective substitution. researchgate.netsemanticscholar.org This controlled reactivity enables the precise introduction of various functional groups.

A common synthetic route to produce asymmetrically substituted triazines involves the stepwise displacement of chloro groups with different nucleophiles. For instance, the synthesis of 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine can be achieved by reacting 2,4-dichloro-6-methyl-1,3,5-triazine first with sodium methoxide, followed by a reaction with monomethylamine. google.com This sequential addition, where the first substitution occurs at a lower temperature and the second at a higher temperature, is a cornerstone of triazine chemistry. researchgate.net

The methoxy group itself can act as a leaving group under certain conditions, allowing for further functionalization. researchgate.net However, the introduction of an amino group generally deactivates the ring towards further substitution, making subsequent reactions more challenging. semanticscholar.org

The versatility of this scaffold is further demonstrated by the synthesis of more complex derivatives, such as those bearing peptide moieties. Starting from a chloro- and methoxy-substituted triazine, dipeptide fragments can be introduced via nucleophilic substitution of the remaining chlorine atom. For example, 2-chloro-4-methoxy-6-(amino acid)-1,3,5-triazine derivatives can be reacted with a second amino acid or a dipeptide to create elaborate structures with potential biological activity. d-nb.info

Table 1: Examples of Substitution Reactions on Methyl-1,3,5-triazine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 2,4-dichloro-6-methyl-1,3,5-triazine | 1. Sodium methoxide 2. Monomethylamine | 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine | google.com |

| 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) | 4-aminobenzonitrile, then various amines (e.g., piperidine) | 4-(4-cyanophenyl)amino-2-methoxy-6-(piperidin-1-yl)-1,3,5-triazine | semanticscholar.org |

| 2-chloro-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | 1-(2-chloroethyl)piperazine, DABCO | 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | d-nb.info |

Ring Transformation Reactions

The 1,3,5-triazine ring, while aromatic, can undergo ring-opening and recyclization reactions under the influence of certain nucleophiles. researchgate.net These transformations allow the triazine core to serve as a synthon for the construction of other heterocyclic systems. The specific outcome of the reaction depends on the nature of the nucleophile and the substituents present on the triazine ring. researchgate.net

While the parent 1,3,5-triazine is a well-known precursor for formyl groups, substituted triazines can also participate in such recyclization reactions. These reactions often proceed through an initial nucleophilic attack on a carbon atom of the triazine ring, leading to ring cleavage. The resulting intermediates can then undergo intramolecular cyclization to form new five- or six-membered heterocyclic rings. Examples of heterocycles that can be synthesized from 1,3,5-triazines include pyrimidines, imidazoles, and oxazoles. researchgate.net The presence of the methoxy and methyl groups on the triazine ring would be expected to influence the regioselectivity of the initial nucleophilic attack and the subsequent recyclization pathway.

Inverse Electron Demand Cycloadditions

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent diene for inverse electron demand Diels-Alder (IEDDA) reactions. nih.govwikipedia.org In this type of cycloaddition, the triazine reacts with an electron-rich dienophile. wikipedia.org This reaction is a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds, as it proceeds with the loss of a stable molecule, typically dinitrogen, to drive the reaction forward. scispace.comsigmaaldrich.com

The reactivity of the triazine in IEDDA reactions is governed by the energy levels of its frontier molecular orbitals. Electron-withdrawing substituents on the triazine ring lower the energy of the LUMO, accelerating the reaction with the HOMO of the dienophile. Conversely, electron-donating groups, such as the methoxy group in this compound, raise the energy of the LUMO, which would be expected to decrease its reactivity compared to unsubstituted 1,3,5-triazine. The methyl group, being a weakly electron-donating group, would have a similar, albeit smaller, effect.

Despite the presence of these electron-donating groups, this compound and its derivatives can still participate in IEDDA reactions, particularly with highly reactive, electron-rich dienophiles like enamines and ynamines. The reaction typically results in the formation of a pyrimidine (B1678525) or pyridine (B92270) ring after the initial cycloaddition and subsequent extrusion of a stable molecule. The regioselectivity of the cycloaddition is influenced by both the electronic and steric effects of the substituents on the triazine ring.

Table 2: Predicted Reactivity in Inverse Electron Demand Diels-Alder Reactions

| Triazine Diene | Dienophile Type | Expected Product Core | Predicted Reactivity |

| This compound | Enamine | Pyrimidine | Moderate |

| This compound | Ynamine | Pyridine | Moderate |

| This compound | Alkene (electron-rich) | Dihydropyridine | Low to Moderate |

Structure Activity Relationship Sar Studies and Derivative Design

Rational Design of 2-Methoxy-4-methyl-1,3,5-triazine Analogues

The rational design of analogues based on the this compound core is a strategic approach to optimize therapeutic efficacy. The inherent reactivity of cyanuric chloride, the common precursor, allows for controlled, stepwise nucleophilic substitution of its chlorine atoms. mdpi.comijbpas.com This enables the precise installation of various functional groups, a cornerstone of rational drug design.

Scientists employ this strategy to create libraries of compounds for screening against specific biological targets. For instance, derivatives have been designed as inhibitors of anaplastic lymphoma kinase (ALK), a key target in non-small cell lung cancer. jst.go.jp In these designs, the triazine core acts as a central scaffold, with substituents chosen to maximize interactions with the kinase's active site. Molecular docking studies are frequently used to predict how these analogues will bind, guiding the synthesis of compounds with improved affinity and selectivity. nih.gov For example, docking studies have helped to predict the binding modes of 1,3,5-triazine (B166579) derivatives to human A1 and A3 adenosine (B11128) receptors, which are implicated in tumor proliferation. nih.gov

Another area of rational design involves creating analogues that act as tubulin polymerization inhibitors, a validated strategy in cancer therapy. researchgate.net By systematically altering the substituents on the triazine ring, researchers can enhance antiproliferative activity against various cancer cell lines. researchgate.net The design process often focuses on modifying the molecule to achieve optimal orientation and interaction within the colchicine (B1669291) binding site of tubulin. The ultimate goal is to develop analogues with potent anticancer activity by leveraging the structural and electronic contributions of each part of the molecule. researchgate.net

Influence of Substituent Effects on Reactivity and Targeted Interactions

The biological activity of 1,3,5-triazine derivatives is profoundly influenced by the nature of the substituents at the available positions on the triazine ring. tandfonline.com Factors such as the substituent's size, electronic properties (electron-donating or -withdrawing), and hydrogen-bonding capacity dictate the molecule's reactivity and its ability to interact with specific biological targets. jst.go.jpnih.gov

Detailed SAR studies on derivatives designed as ALK inhibitors have shown that a methoxy (B1213986) group on the triazine ring is crucial for potent activity. jst.go.jp Replacing the methoxy group with a methyl group, for example, significantly reduces the compound's inhibitory potency. jst.go.jp This suggests the oxygen atom of the methoxy group may be involved in a critical dipole-dipole interaction that helps stabilize the active conformation of the inhibitor. jst.go.jp The position of the methoxy group is also vital; a 2-methoxy substituent confers greater activity than a 3-methoxy substituent. jst.go.jp

| Compound | Substituent on Triazine Ring | EML4-ALK Enzyme IC50 (nM) |

| 14a (ASP3026) | 2-Methoxy | 17 |

| 14b | Methoxy | 73 |

| 14c | Methyl | 360 |

Data sourced from J-Stage. jst.go.jp

Similarly, in the pursuit of adenosine receptor ligands, the choice of substituent dramatically alters binding affinity and selectivity. nih.gov By introducing various substituted anilines to the triazine core, researchers have been able to modulate the binding affinity for A1 and A3 adenosine receptor subtypes. nih.gov For example, a derivative with a 3-methoxy-4-chloroaniline substituent showed the highest binding affinity for the A1 receptor, while a 3-fluoro-4-methoxyaniline (B107172) substituent yielded the best affinity for the A3 receptor. nih.gov

| Compound | Key Substituent | hA1 AR Ki (nM) | hA3 AR Ki (nM) |

| 9a | 3-Fluoro-4-methoxyaniline | 139.3 | 55.5 |

| 9b | 3,5-Dimethoxyaniline | 69.7 | 1000+ |

| 9c | 3-Methoxy-4-chloroaniline | 57.9 | 661.1 |

Data sourced from MDPI. nih.gov

The effect of substituents is also evident in the antiproliferative activity of s-triazine hydrazone derivatives. Studies comparing compounds with dimorpholino-s-triazine and dipiperidino-s-triazine cores revealed that the choice of these cyclic amines significantly impacts cytotoxicity against different cancer cell lines. mdpi.com The dimorpholino derivatives generally showed more potent activity against the MCF-7 breast cancer cell line, whereas the dipiperidino derivatives were more effective against the HCT-116 colon carcinoma cell line. mdpi.com This highlights how subtle structural changes can tune the targeted interactions of these compounds.

Development of Hybrid Triazine Scaffolds

A prominent strategy in modern drug discovery involves creating hybrid molecules that combine the 1,3,5-triazine scaffold with other pharmacologically active moieties. researchgate.netrsc.org This approach aims to develop agents with dual or synergistic modes of action, potentially overcoming drug resistance or enhancing therapeutic efficacy. tandfonline.com The synthetic accessibility of the triazine ring makes it an ideal anchor for attaching other chemical entities. researchgate.nettandfonline.com

Numerous hybrid scaffolds based on the triazine framework have been developed and evaluated for a range of biological activities:

Triazine-Nitrogen Mustard Hybrids: To create novel anticancer agents, the triazine scaffold has been functionalized with 2-chloroethylamine (B1212225) fragments, characteristic of nitrogen mustards, via piperazine (B1678402) linkers. tandfonline.com

Triazine-Chalcone Hybrids: Hybrids combining 4,6-dimethoxy-1,3,5-triazine with chalcone, a class of compounds known for its diverse biological activities, have been synthesized and shown to possess significant antifungal properties. mdpi.com

Triazine-Benzimidazole Hybrids: Based on the structures of known kinase inhibitors, hybrids of 1,3,5-triazine and benzimidazole (B57391) have been developed as potent anticancer agents. researchgate.net Other variations have been explored as potential treatments for Alzheimer's disease by targeting cholinesterases. nih.gov

Triazine-Genistein Hybrids: Conjugates of the isoflavone (B191592) genistein (B1671435) with a 1,3,5-triazine core have been evaluated as multifunctional agents against Alzheimer's disease and have also shown activity against several cancer cell lines. rsc.orgnih.gov

Triazine-Tetrazole Hybrids: Molecular hybrids incorporating a tetrazole moiety onto the s-triazine scaffold have been investigated for their cytotoxic activity against liver cancer cell lines. rsc.org

This modular approach allows for the combination of distinct pharmacophores to address complex diseases, with the triazine core serving as a central, adaptable platform. researchgate.netrsc.org

| Hybrid Scaffold | Attached Moiety | Primary Biological Target/Activity |

| Triazine-Nitrogen Mustard | 2-Chloroethylamine | Anticancer |

| Triazine-Chalcone | Chalcone | Antifungal |

| Triazine-Benzimidazole | Benzimidazole | Anticancer (Kinase Inhibition), Anti-Alzheimer's (ChE Inhibition) |

| Triazine-Genistein | Genistein | Anti-Alzheimer's, Anticancer |

| Triazine-Tetrazole | Tetrazole | Anticancer |

Applications in Specialized Chemical Research Fields

Agrochemical Chemistry Research

In the realm of agrochemical chemistry, triazine compounds are well-established for their biological activity. Research into 2-Methoxy-4-methyl-1,3,5-triazine and its related structures focuses on both the development of new active ingredients and understanding their environmental fate.

While this compound itself is not typically the final active herbicidal molecule, its structural motif is a key component in the synthesis of potent herbicides. The 4-methoxy-6-methyl-1,3,5-triazin-2-yl pharmacophore is a crucial part of several sulfonylurea herbicides.

Research has demonstrated that derivatives such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) serve as essential precursors or intermediates in the synthesis of these complex agrochemicals. chemimpex.com This compound is utilized in the production of herbicides like thifensulfuron-methyl (B1681301). chemicalbook.com The synthesis involves leveraging the reactivity of the triazine core to build the larger sulfonylurea structure, which is responsible for the herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme in plants.

Novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines, which share the 1,3,5-triazine (B166579) skeleton, have shown potent inhibitory activity on photosynthetic electron transport, in some cases exceeding that of the well-known herbicide atrazine. nih.gov This line of research underscores the importance of the substituted triazine ring as a foundational structure for discovering new herbicidal modes of action.

The following table summarizes key herbicide compounds that are structurally related to this compound, highlighting the central role of the triazine core.

| Herbicide | Chemical Family | Precursor/Intermediate | Reference |

| Thifensulfuron-methyl | Sulfonylurea | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | chemicalbook.com |

| Metsulfuron-methyl (B1676535) | Sulfonylurea | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | nih.gov |

| Tribenuron-methyl (B105370) | Sulfonylurea | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | nih.gov |

| Prosulfuron | Sulfonylurea | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | nih.gov |

| Triasulfuron | Sulfonylurea | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | nih.gov |

A significant area of environmental chemistry research focuses on the degradation pathways of widely used herbicides. The compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a close analog of this compound, has been identified as a key environmental transformation product of several sulfonylurea herbicides. nih.gov

Under various environmental conditions, including photocatalytic and thermal degradation, the more complex sulfonylurea herbicides can break down, cleaving the sulfonylurea bridge and leaving the stable triazine ring. chemicalbook.com 2-amino-4-methoxy-6-methyl-1,3,5-triazine is a documented metabolite of herbicides such as Thifensulfuron-methyl and Metsulfuron-methyl. nih.gov The presence of this triazine derivative in soil and water is an indicator of the degradation of the parent herbicides, making its detection and quantification important for environmental monitoring.

The table below lists the parent herbicides from which 2-amino-4-methoxy-6-methyl-1,3,5-triazine is formed as a transformation product.

| Parent Herbicide | Herbicide Class | Transformation Product | Reference |

| Thifensulfuron-methyl | Sulfonylurea | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | nih.gov |

| Metsulfuron-methyl | Sulfonylurea | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | nih.gov |

| Prosulfuron | Sulfonylurea | Triazine amine (IN-A4098) | nih.gov |

| Triasulfuron | Sulfonylurea | Triazine amine (IN-A4098) | nih.gov |

| Tribenuron-methyl | Sulfonylurea | Triazine amine (IN-A4098) | nih.gov |

| Iodosulfuron-methyl | Sulfonylurea | AE F059411 | nih.gov |

Materials Science and Engineering Research

The 1,3,5-triazine ring is a valuable building block in materials science due to its planar structure, thermal stability, and the ability to be functionalized at multiple positions. This allows for the creation of a wide array of materials with tailored properties.

Derivatives of this compound are utilized in the synthesis of specialized polymers, where the triazine unit can enhance properties such as durability and resistance to environmental factors. For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) serves as a precursor in the synthesis of polycyanurates through reaction with bisphenol monomers. evitachem.com

The thermal rearrangement of model cyanurates, such as 2,6-bis(4-methoxyphenyl)-6-methoxy-1,3,5-triazine to its isocyanurate form, is a key area of study for developing transparent and thermally stable polycyanurates for applications like functional films in multilayer coating processes. evitachem.com Furthermore, s-triazine-based polymers have been synthesized through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with diamines, with research showing that incorporating an aromatic ring onto the triazine core enhances the thermal stability of the resulting polymers. researchgate.net

The unique electronic and structural properties of the triazine core make it a target for the development of advanced functional materials. Triazine derivatives are explored for their potential as UV light absorbers. evitachem.com The ability to functionalize the triazine ring allows for the tuning of its absorption properties.

In the field of nonlinear optics, 2,4,6-triaryloxy-1,3,5-triazines have been engineered to create octupolar nonlinear optical (NLO) materials. acs.org These materials are of interest for potential electro-optic applications. The design principles of crystal engineering are used to guide the synthesis of these molecules to achieve noncentrosymmetric crystal structures, which are essential for second-harmonic generation.

The planar nature of the triazine ring and its capacity for hydrogen bonding and π-π stacking interactions make it an excellent scaffold for supramolecular chemistry and crystal engineering. The crystal structure of compounds containing a triazine core often reveals extensive hydrogen bonding networks that dictate the three-dimensional assembly of the molecules. evitachem.com

For example, the crystal structure of a compound containing the 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine molecule shows hydrogen bonding that results in a three-dimensional network. evitachem.com Such structural analysis is vital for designing new materials with specific physical properties. Research into the potassium salt of 2-methoxy-4-dimethylamino-6-dinitromethyl-1,3,5-triazine reveals a complex 3-D framework resulting from the coordination of potassium cations and numerous hydrogen bonds. researchgate.netpleiades.online These studies demonstrate how the substituents on the triazine ring can be varied to control the supramolecular architecture.

The following table provides crystallographic data for a derivative, illustrating the structural aspects relevant to crystal engineering.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine | Monoclinic | C2/c | - | eurjchem.com |

| Potassium salt of 2-methoxy-4-dimethylamino-6-dinitromethyl-1,3,5-triazine | Triclinic | P-1 | Complex 3-D framework with hydrogen bonds | researchgate.netpleiades.online |

Advanced Pharmaceutical Chemistry Research (Mechanism-Focused)

In the realm of pharmaceutical chemistry, the 1,3,5-triazine skeleton is a key component in the design of novel therapeutic agents, particularly for complex diseases like cancer and Alzheimer's. mdpi.comnih.gov Research in this area is heavily focused on understanding the precise mechanisms by which these compounds interact with biological targets at a molecular level.

Derivatives of the 1,3,5-triazine scaffold have been extensively studied as inhibitors of various enzymes critical to disease progression. For instance, certain 1,3,5-triazine derivatives show potent inhibitory activity against anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer. jst.go.jp The introduction of methoxy (B1213986) and methyl groups onto the triazine ring has been shown to modulate this inhibitory activity. jst.go.jp

In research related to Alzheimer's disease, triazine derivatives have been designed to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comnih.gov One study detailed a series of nitrogen mustard analogs with a 1,3,5-triazine ring, where specific derivatives demonstrated significant, dual inhibitory action against both AChE and BACE-1. mdpi.com Similarly, research into cancer therapeutics has identified 1,3,5-triazine derivatives that inhibit crucial kinases like PI3K, B-Raf (V600E), and VEGFR-2, thereby blocking signaling pathways that lead to uncontrolled cell growth. tandfonline.com

| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| 1,3,5-Triazine Nitrogen Mustard (Compound 31) | Acetylcholinesterase (AChE) | 0.051 µM | mdpi.com |

| 1,3,5-Triazine Nitrogen Mustard (Compound 31) | β-secretase (BACE-1) | 9.00 µM | mdpi.com |

| 1,3,5-Triazine Nitrogen Mustard (Compound 32) | Acetylcholinesterase (AChE) | 0.055 µM | mdpi.com |

| 1,3,5-Triazine Nitrogen Mustard (Compound 32) | β-secretase (BACE-1) | 11.09 µM | mdpi.com |

| 1,3,5-Triazine Derivative (Compound 14a) | Anaplastic Lymphoma Kinase (EML4-ALK) | 17 nM | jst.go.jp |

| 1,3,5-Triazine Derivative (Compound 14b, with methoxy group) | Anaplastic Lymphoma Kinase (EML4-ALK) | 73 nM | jst.go.jp |

| 1,3,5-Triazine Derivative (Compound 4b) | B-Raf (V600E) Kinase | High inhibitory activity | tandfonline.com |

| 1,3,5-Triazine Derivative (Compound 4c) | VEGFR-2 Kinase | High inhibitory activity | tandfonline.com |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond simple enzyme inhibition, 1,3,5-triazine derivatives are investigated for their ability to disrupt fundamental cellular processes in cancer models. Certain trisubstituted 1,3,5-triazine derivatives bearing a 2-chloroethyl moiety have been shown to induce apoptosis (programmed cell death) in human colon cancer cell lines, such as DLD-1 and HT-29. nih.govmdpi.com The mechanism of action for one of the most cytotoxic derivatives involved the attenuation of intracellular signaling pathways, leading to the inhibition of cancer cell proliferation. mdpi.com

In other research models, specifically lung cancer cell lines, a novel 1,3,5-triazine derivative was found to inhibit cell viability by inducing an increase in intracellular reactive oxygen species (ROS) and causing a depolarization of the mitochondrial membrane potential, which are key events in the induction of apoptosis. nih.gov

Understanding how these molecules bind to their targets is crucial for rational drug design. Molecular docking studies have been employed to elucidate the binding modes of 1,3,5-triazine derivatives with their target enzymes. For example, the interaction between triazine derivatives and kinases like VEGFR-2 involves specific hydrogen bonds and hydrophobic interactions within the enzyme's binding site. acs.orgtandfonline.com

Research on adenosine (B11128) receptors, which play a role in tumor proliferation, has shown that 1,3,5-triazine derivatives can be designed to bind with high affinity to specific subtypes like hA₁ and hA₃. nih.gov The substitution pattern on the triazine ring, including the presence of methoxy groups on an attached aniline (B41778) moiety, was found to be critical for achieving high binding affinity and selectivity. nih.gov These studies predict the binding modes and key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp32 and Asp228 in BACE1), that are responsible for the inhibitory potential of the compounds. nih.gov

The complexity of diseases like Alzheimer's has led to the development of multi-target directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets simultaneously. mdpi.com The 1,3,5-triazine scaffold is well-suited for this approach. nih.gov Researchers have successfully designed and synthesized 1,3,5-triazine derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE-1), two primary targets in Alzheimer's therapy. mdpi.comnih.gov This strategy aims to address different aspects of the disease's pathology with a single compound, potentially offering a more effective therapeutic intervention.

Corrosion Inhibition Research

In industrial chemistry, derivatives closely related to this compound are explored for their ability to protect metals from corrosion, particularly in acidic environments.

Research on compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine has demonstrated excellent corrosion inhibition for mild steel in hydrochloric acid solutions. researchgate.net The primary mechanism is the adsorption of the triazine molecules onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.netsemanticscholar.org

This adsorption process is understood to be spontaneous and involves a combination of physical (electrostatic) and chemical interactions. researchgate.net The nitrogen and oxygen atoms within the triazine molecule, along with the π-electrons of the heterocyclic ring, act as adsorption centers, facilitating a strong interaction with the metal surface. semanticscholar.orgnih.gov Studies have confirmed that the adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm. researchgate.net The formation of this protective layer effectively blocks both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions, significantly reducing the corrosion rate. researchgate.netsemanticscholar.org Electrochemical impedance spectroscopy (EIS) has shown that a 10.0 mM concentration of 2-amino-4-methoxy-6-methyl-1,3,5-triazine can achieve an inhibition efficiency as high as 95.7%. researchgate.net

| Inhibitor | Metal | Medium | Inhibition Efficiency (at 10.0 mM) | Adsorption Isotherm | Gibbs Free Energy (ΔGads) | Reference |

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | Mild Steel | 0.5 M HCl | 95.7% | Langmuir | -28.81 kJ/mol | researchgate.net |

Electrochemical and Surface Characterization of Inhibition Efficiency

In the field of materials science and corrosion prevention, derivatives of this compound have been investigated as effective corrosion inhibitors for metals and alloys, particularly for mild steel in acidic environments. The efficiency of these inhibitors is primarily evaluated through electrochemical techniques and surface analysis methods.

Research has demonstrated that 2-amino-4-methoxy-6-methyl-1,3,5-triazine can significantly inhibit the corrosion of mild steel in hydrochloric acid solutions. ontosight.airesearchgate.net The inhibition mechanism involves the adsorption of the triazine molecules onto the metal surface, forming a protective film that impedes the corrosive process. ontosight.airesearchgate.net This adsorption can be a combination of physical and chemical interactions between the inhibitor molecules and the metal surface.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are key techniques used to quantify the inhibition efficiency. ontosight.airesearchgate.netchemimpex.com EIS measurements reveal an increase in polarization resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, indicating the formation of a protective layer. ontosight.airesearchgate.net Potentiodynamic polarization studies often show that these triazine derivatives act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. chemimpex.comgoogle.com

Surface characterization techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide visual evidence of the protective film. ontosight.airesearchgate.net Surfaces treated with the inhibitor show a significant reduction in corrosion-related damage compared to untreated surfaces. ontosight.airesearchgate.net

Table 1: Electrochemical and Surface Analysis Data for 2-amino-4-methoxy-6-methyl-1,3,5-triazine as a Corrosion Inhibitor for Mild Steel in 0.5 M HCl

| Parameter | Value | Technique | Reference |

| Inhibition Efficiency | 95.7% (at 10.0 mM) | EIS | ontosight.airesearchgate.net |

| Adsorption Isotherm | Langmuir | Electrochemical | ontosight.airesearchgate.net |

| Inhibitor Type | Mixed-Type | Potentiodynamic Polarization | researchgate.net |

| Surface Morphology | Reduced pitting and smoother surface | SEM/AFM | ontosight.airesearchgate.net |

Analytical Chemistry Research Applications

In analytical chemistry, this compound and its amino derivatives serve as important reference standards and analytes in various analytical methods. crmlabstandard.comnih.gov The compound's stability and distinct chemical properties make it suitable for use in the development and validation of analytical techniques.

One significant application is in the environmental monitoring of herbicides. For instance, 2-amino-4-methoxy-6-methyl-1,3,5-triazine is a known degradation product of several sulfonylurea herbicides, such as chlorsulfuron (B1668881) and thifensulfuron-methyl. nih.govoup.com Therefore, its detection and quantification in soil and water samples are crucial for assessing the environmental fate of these herbicides. researchgate.net

Analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the determination of this compound. nih.govoup.com In GC analysis, it can be detected as a thermally induced decomposition product of parent herbicides. oup.com LC-MS (Liquid Chromatography-Mass Spectrometry) methods have also been developed for its sensitive and selective detection in complex environmental matrices. nih.gov The availability of certified reference materials for 2-amino-4-methoxy-6-methyl-1,3,5-triazine is essential for the accuracy and reliability of these analytical measurements. crmlabstandard.com

Table 2: Analytical Methods for the Determination of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

| Analytical Technique | Matrix | Purpose | Reference |

| Gas Chromatography (GC) | Milk | Determination as a decomposition product of chlorsulfuron | oup.com |

| High-Performance Liquid Chromatography (HPLC) | Aqueous Systems | Solubility determination | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Environmental Samples | Metabolite analysis of herbicides | nih.gov |

| Voltammetry | Agricultural formulations, water, soil | Determination of methoxy triazine herbicides | researchgate.net |

Biotechnology Research: Biocide Formulation Principles

In the realm of biotechnology, certain triazine derivatives, including those related to this compound, are utilized in the formulation of biocides. chemimpex.com The biocidal activity of many s-triazine-based compounds stems from their ability to release formaldehyde, which is a potent antimicrobial agent. oup.comstle.org The triazine ring acts as a carrier and stabilizer for the formaldehyde, allowing for a controlled release mechanism.

The principle behind their formulation involves leveraging the chemical structure of the triazine to enhance its efficacy and stability. For instance, the substituents on the triazine ring can be modified to alter properties like solubility and lipophilicity, which in turn affects their interaction with microbial cells. ontosight.ai The ability of these compounds to disrupt microbial membranes or interfere with essential biochemical pathways is a key aspect of their biocidal function. ontosight.ai

Research into biocide formulations also focuses on developing sustained-release systems. google.com By incorporating triazine biocides into microencapsulated formulations, their release can be prolonged, providing long-lasting antimicrobial protection. google.com This is particularly relevant in applications such as metalworking fluids, where continuous control of microbial growth is necessary to prevent biofouling and corrosion. lube-media.com However, it is important to note that while effective, the formaldehyde-releasing nature of some triazine biocides is also a subject of regulatory scrutiny. stle.org

Advanced Characterization Techniques in 2 Methoxy 4 Methyl 1,3,5 Triazine Research

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of triazine derivatives, offering detailed information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of triazine derivatives. While specific data for 2-methoxy-4-methyl-1,3,5-triazine is not detailed in the provided results, analysis of closely related compounds provides valuable insights into the expected chemical shifts.

For instance, in the ¹H-NMR spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), the methoxy (B1213986) protons (OCH₃) appear as a singlet at δ 3.98 ppm. mdpi.com Another related compound, 2,4-dihydrazino-6-methoxy-1,3,5-triazine, shows a singlet for the methoxy protons at δ 3.65 ppm in its ¹H-NMR spectrum. mdpi.com The ¹³C-NMR spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine shows signals for the methoxy carbon at δ 54.6 ppm and the triazine ring carbons at δ 167.8 and 170.2 ppm. mdpi.com These examples demonstrate NMR's utility in confirming the presence and electronic environment of the methoxy and methyl groups attached to the triazine ring. The synthesis of various triazine derivatives is often confirmed using both ¹H-NMR and ¹³C-NMR spectroscopy. mdpi.comresearchgate.net

Table 1: Representative NMR Data for Methoxy-Triazine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent/Reference |

|---|---|---|---|

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | ¹H | 3.98 (s, 6H, 2OCH₃) | CDCl₃ |

| ¹³C | 54.6 (OCH₃), 167.8, 170.2 (triazine) | CDCl₃ | |

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine | ¹H | 3.65 (s, 3H, OCH₃) | D₂O-drop TFA |

| ¹³C | 64.1, 162.3, 162.9 | D₂O-drop TFA |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. For methoxy-triazine compounds, IR spectra typically show characteristic absorption bands. For example, hydrazino-methoxy-1,3,5-triazine derivatives exhibit IR bands in the regions of 3199-3346 cm⁻¹ (N-H stretching) and 1497-1584 cm⁻¹ (C=N and C-N stretching). mdpi.com The PubChem database lists FTIR and ATR-IR spectra for the related compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196), which are used for its characterization. nih.gov

Studies on similar structures, like 3-chloro-4-methoxybenzaldehyde, use Fourier-transform laser Raman and IR spectroscopy to perform a complete vibrational analysis. nih.gov In such molecules, Fermi resonance can be observed, for instance, between the C=O stretching fundamental and combinations of O-CH₃ and C-C stretching vibrations. nih.gov For this compound, one would expect to observe characteristic peaks corresponding to the stretching and bending vibrations of the triazine ring, the C-O-C ether linkage of the methoxy group, and the C-H bonds of the methyl and methoxy groups.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of compounds, aiding in their identification and structural elucidation. For the related compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine, Liquid Chromatography-Mass Spectrometry (LC-MS) data is available. nih.gov The analysis was performed using an LC-ESI-QTOF instrument in positive ionization mode, identifying the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 141.0771. nih.gov

Research on the mass spectrometric decomposition of 2-dimethylamino-4-methoxy-6-polynitromethyl-1,3,5-triazines provides insight into the fragmentation pathways of such molecules under electron impact. researchgate.net The fragmentation is influenced by the nature of the substituents on the triazine ring. researchgate.net This information is crucial for interpreting the mass spectra of novel triazine derivatives and confirming their synthesized structures. researchgate.net

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. This technique has been used to determine the precise bond lengths, bond angles, and three-dimensional arrangement of atoms in various complex triazine derivatives.

Table 2: Crystallographic Data for Selected Methoxy-Triazine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|

| Potassium salt of 2-methoxy-4-dimethylamino-6-dinitromethyl-1,3,5-triazine | Triclinic | P-1 | a = 7.645(7) Å, b = 8.230(7) Å, c = 12.435(9) Å, α = 99.99(8)°, β = 91.52(7)°, γ = 113.86(8)° | pleiades.onlineresearchgate.net |

| 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine | Monoclinic | C2/c | a = 13.818(3) Å, b = 7.8964(16) Å, c = 30.718(6) Å, β = 96.52(3)° | researchgate.net |

| 2,4-dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine | Monoclinic | P2₁/c | a = 11.4771(12) Å, b = 8.6050(9) Å, c = 14.7189(13) Å, β = 103.077(1)° | nih.gov |

Electrochemical Characterization Methods

Electrochemical methods, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are particularly useful for studying the application of triazine derivatives as corrosion inhibitors. These techniques measure how the compound affects the electrochemical processes at a metal-solution interface.

Studies on 2-amino-4-methoxy-6-methyl-1,3,5-triazine and other related triazines demonstrate their effectiveness in protecting mild steel in acidic solutions. researchgate.netsemanticscholar.org PDP curves show that these inhibitors can reduce the corrosion current density (i_corr), indicating a slowing of the corrosion rate. semanticscholar.org For instance, 2,4-diamino-6-methyl-1,3,5-triazine showed a decrease in i_corr from 0.5128 mA cm⁻² in the blank solution to 0.03861 mA cm⁻² at a 10.0 mM concentration. semanticscholar.org These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comsemanticscholar.org

EIS measurements provide information about the resistance of the protective film formed by the inhibitor on the metal surface. An increase in the diameter of the Nyquist plot semicircle and higher impedance values at low frequencies indicate effective corrosion inhibition. semanticscholar.orgbohrium.com For 2-amino-4-methoxy-6-methyl-1,3,5-triazine, an inhibition efficiency of 95.7% was achieved at a 10.0 mM concentration, as determined by EIS. researchgate.net

Surface Morphological Analysis (e.g., SEM, AFM)

To visualize the protective effect of triazine inhibitors, surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed. These methods provide high-resolution images of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor.

In studies of 2,4-diamino-6-methyl-1,3,5-triazine, SEM images of mild steel exposed to hydrochloric acid showed a severely corroded and damaged surface. semanticscholar.org In contrast, the surface of steel protected by the triazine inhibitor appeared much smoother, confirming the formation of a protective film. semanticscholar.orgbohrium.com AFM analysis complements these findings by providing quantitative data on surface roughness. For the same compound, the average surface roughness of the steel was reduced from 138.3 nm in the acid to 39.6 nm in the presence of the inhibitor, demonstrating its significant protective ability. semanticscholar.org These analyses provide direct visual evidence of the inhibitor's adsorption and barrier-forming properties on the metal surface. bohrium.com

Chromatographic Techniques for Degradation and Purity Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental in the study of this compound. These methods are crucial for assessing the purity of the compound and for identifying and quantifying its degradation products, which is essential for understanding its environmental fate and persistence.

Research into the degradation of sulfonylurea herbicides, such as metsulfuron-methyl (B1676535) and tribenuron-methyl (B105370), frequently identifies this compound, also known as 2-amino-4-methoxy-6-methyl-1,3,5-triazine, as a primary degradation product. acs.orgnih.govnih.gov The analysis of this triazine derivative is often conducted alongside the parent herbicide and other metabolites.

High-performance liquid chromatography is the most prominently reported technique for these analyses. Typically, reversed-phase columns, such as C8 and C18, are employed for the separation. cipac.orgresearchgate.net The mobile phases usually consist of a mixture of acetonitrile (B52724) and water, with the aqueous component often acidified with formic acid or buffered to a specific pH to ensure the efficient separation and sharp peak shapes of the analytes. cipac.orgresearchgate.net Detection is commonly achieved using ultraviolet (UV) detectors, set at wavelengths around 254 nm, or more sophisticated mass spectrometry (MS) detectors for enhanced sensitivity and structural elucidation. cipac.orgoup.com

In degradation studies, HPLC coupled with tandem mass spectrometry (HPLC-DAD-MS/MS) has proven to be a powerful tool. This technique allows for the identification of degradation products formed through processes like hydrolysis and photolysis. For instance, studies on tribenuron-methyl have identified 2-methoxy-4-methylamino-6-methyl-1,3,5-triazine as a key degradation product alongside others like methyl 2-aminosulfonylbenzoate and saccharin (B28170). acs.orgnih.gov

The following tables summarize the chromatographic conditions and findings from various research studies focused on the analysis of this compound and its precursors.

Table 1: HPLC Methods for the Analysis of this compound and Related Compounds

| Analyte(s) | HPLC System | Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| Metsulfuron-methyl, IN-A4098¹, and other metabolites | Agilent HP1200 HPLC coupled to an API 5000 triple quadrupole mass spectrometer | Polaris C18 (4.6 x 150 mm, 3-µm) | Gradient of (A) 0.02 M aqueous ammonium (B1175870) formate (B1220265) with 0.1% formic acid and (B) 0.02 M methanolic ammonium formate with 0.1% formic acid | Turbo Ion Spray MS/MS | 4.2 (for IN-A4098) | epa.gov |

| Metsulfuron-methyl | HPLC | Reversed-phase C8 | Water-acetonitrile (65 + 35 v/v) at pH 3 | UV at 254 nm | Not specified | cipac.org |

| Metsulfuron-methyl, Chlorantraniliprole, Chlorimuron-ethyl | RP-HPLC | C18 | Phosphate buffer (pH 3.5) and acetonitrile (85:15) | Not specified | 2.599 (for Metsulfuron-methyl) | researchgate.net |

| Metsulfuron-methyl | HPLC | Not specified | Not specified | UV | 6.54 | usda.gov |

| 2-Methyl-4-amino-6-methoxy-s-triazine | LC-ESI-QFT | Acquity BEH C18 (1.7um, 2.1x150mm) | Gradient of (A) 0.1% formic acid and (B) methanol (B129727) | ESI-MS/MS | 5.041 | |

| 4-Methoxy-6-methyl-1,3,5-triazin-2-amine | LC-ESI-QTOF | Acclaim RSLC C18 (2.2um, 2.1x100mm) | Gradient of (A) 90:10 water:methanol with 0.01% formic acid and 5mM ammonium formate and (B) methanol with 0.01% formic acid and 5mM ammonium formate | ESI-MS/MS | 3.5 |

¹ IN-A4098 is the identifier for 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Table 2: Degradation Products of Sulfonylurea Herbicides Identified by Chromatographic Methods

| Parent Compound | Degradation Product(s) Including the Triazine Moiety | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Tribenuron-methyl | 2-methoxy-4-methylamino-6-methyl-1,3,5-triazine (P1), methyl 2-aminosulfonylbenzoate (P2), saccharin (P3) | HPLC-DAD-MS/MS | Hydrolysis and photoirradiation lead to the same degradation products, with hydrolysis being a slower process. | acs.orgnih.gov |

| Chlorsulfuron (B1668881) | 2-amino-4-methoxy-6-methyl-1,3,5-triazine | LC-DAD | The triazine metabolite co-eluted with the parent compound but was resolved using three-way data analysis. | leidenuniv.nl |

| Metsulfuron-methyl | 2-amino-4-methoxy-6-methyl-1,3,5-triazine | Not specified | This triazine derivative is a known environmental transformation product. | nih.gov |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy | Instrument | Reference |

|---|---|---|---|---|---|

| Positive (Turbo Ion Spray) | 141.0 | 126.0 | Not specified | API 5000 Triple Quadrupole | epa.gov |

| Positive (ESI) | 141.0771 | 79.0211 (Base Peak) | 15 eV | Q Exactive Orbitrap | |

| Positive (ESI) | Not specified | 141.0761 (Base Peak for MS2) | 20 eV | Bruker maXis Impact (QTOF) |

Computational and Theoretical Investigations of 2 Methoxy 4 Methyl 1,3,5 Triazine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties. For triazine derivatives, methods like B3LYP combined with basis sets such as 6–311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. tandfonline.comresearchgate.net

The process typically begins with geometry optimization, where the calculation finds the most stable, low-energy three-dimensional arrangement of the atoms. From this optimized structure, numerous properties can be calculated:

Spectroscopic Properties: Theoretical vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectra can be computed to help interpret experimental data. tandfonline.comresearchgate.net Similarly, chemical shifts for ¹H-NMR and ¹³C-NMR can be calculated to aid in structure elucidation. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

Thermodynamic Functions: Properties such as total energy and dipole moment can be calculated to understand the molecule's stability and polarity. tandfonline.com

While specific data for 2-Methoxy-4-methyl-1,3,5-triazine is scarce, the table below shows typical parameters calculated for a related compound, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196), in a study of its corrosion inhibition properties. researchgate.net

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -7.1980 |

| ELUMO (eV) | -1.9959 |

| Energy Gap (ΔE) (eV) | 5.2021 |

| Softness (s) | 0.3844 |

| Electrophilicity (ω) | 4.2307 |

| Nucleophilicity (Nu) | 0.1315 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a vital tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. The results also reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking between the ligand and specific amino acid residues of the protein. tandfonline.comnih.gov

Numerous studies have used molecular docking to investigate triazine derivatives as inhibitors of various biological targets. For instance, derivatives have been docked against protein kinases to treat cancer, enzymes involved in inflammation, and adenosine (B11128) receptors. tandfonline.comtandfonline.comnih.govmdpi.com A study on novel 1,3,5-triazine (B166579) derivatives targeting human adenosine A1 and A3 receptors (hA₁ and hA₃ AR) used docking to predict the binding modes of the synthesized compounds. nih.govmdpi.com

The table below summarizes the predicted interactions for a potent dual-affinity ligand from that study, illustrating the type of data obtained from docking simulations.

| Receptor | Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| hA₁ AR | Compound 11b | -8.4 | Asn254 | Hydrogen Bond |

| Phe171 | π-π Stacking | |||

| hA₃ AR | Compound 11b | -8.1 | Asn250 | Hydrogen Bond |

| Phe168 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

A 2D-QSAR study was performed on a series of imidazole-triazine clubbed derivatives, which included the (4-methoxy-6-methyl-1,3,5-triazin-2-yl) moiety, to model their antitubercular activity. ingentaconnect.comingentaconnect.com The study utilized the partial least squares regression (PLSR) method to build the model. ingentaconnect.comingentaconnect.com The resulting QSAR equation correlates molecular descriptors with the predicted activity. Such models are validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ingentaconnect.com

The study found that antitubercular activity was influenced by specific thermodynamic and structural descriptors. ingentaconnect.com

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| Polar Surface Area Excluding P and S | Total surface area of polar atoms (N, O) | Positive |

| Mom Inertia Y | Moment of inertia on the Y-axis | Positive |

| SsCH3 count | Count of methyl groups attached to a single bond | Negative |

This analysis revealed that increasing the polar surface area and the moment of inertia on the Y-axis tended to increase antitubercular activity, while increasing the number of single-bonded methyl groups was detrimental. ingentaconnect.com

Mechanistic Predictions and Reaction Pathway Modeling

Computational chemistry can be used to model reaction mechanisms, predict transition states, and calculate activation energies, thereby providing a detailed picture of how a chemical transformation occurs. While specific mechanistic modeling for this compound is not readily found, studies on the general reactivity of the 1,3,5-triazine ring provide insight.

The 1,3,5-triazine ring is electron-deficient and susceptible to nucleophilic attack. This reactivity is the basis for its synthesis and functionalization. The synthesis of most substituted triazines starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially replaced by nucleophiles. The synthesis of many biologically active triazines, for example, involves step-wise nucleophilic substitution reactions where amines or alkoxides displace the chlorine atoms. tandfonline.comjst.go.jp

More complex transformations have also been studied. For instance, the reaction of 1,3,5-triazines with 1,3-binucleophiles in polyphosphoric acid (PPA) has been reported to proceed via ring cleavage of the triazine. researchgate.net This demonstrates that under certain conditions, the triazine ring itself can act as a synthon for building more complex heterocyclic systems. researchgate.net Computational modeling of such pathways would involve locating the transition state structures for the nucleophilic attack and subsequent ring-opening and rearrangement steps to validate the proposed mechanism and understand the factors controlling the reaction's outcome.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. Understanding the conformational landscape, including the relative energies of different conformers and the energy barriers to their interconversion, is crucial as a molecule's shape often dictates its physical properties and biological activity.

DFT calculations are a primary tool for conformational analysis. For complex molecules, the potential energy surface can be scanned by systematically rotating specific bonds to locate energy minima (stable conformers) and transition states (energy maxima, or barriers).

Detailed conformational analyses have been performed on substituted 1,3,5-triazines, particularly for applications in materials science like OLEDs. researchgate.netmdpi.com One study investigated a series of tri-substituted 1,3,5-triazines linked to aromatic groups via an amino bridge. researchgate.netmdpi.com It was found that these molecules exist as a mixture of a symmetric "propeller" conformer and an asymmetric one, where one aromatic arm is rotated relative to the others. researchgate.netmdpi.com DFT calculations were used to model the ground-state energy landscape and revealed that the exchange between conformers occurs via rotation around the C(triazine)–N bond. researchgate.netmdpi.com X-ray crystal structure analysis of a related compound, 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine, confirmed a nearly planar conformation in the solid state. acs.org

| Compound | Substituent (Aryl Group) | Rotational Barrier (kcal/mol) |

|---|---|---|

| 11 | 2-hydroxyphenyl | 12.5 |

| 12 | 2-hydroxy-5-methylphenyl | 12.1 |

| 13 | 2-hydroxy-3-methoxyphenyl | 14.7 |

| 14 | 2-hydroxy-3-methylphenyl | 13.6 |

These studies show how computational analysis can quantify the energy required for conformational changes, which is fundamental to understanding a molecule's dynamic behavior in solution. researchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The classical synthesis of substituted triazines often involves the sequential substitution of chlorine atoms on a cyanuric chloride precursor. researchgate.net While effective, these methods can present environmental and efficiency challenges. Future research should focus on developing greener and more efficient synthetic protocols for 2-Methoxy-4-methyl-1,3,5-triazine.

Promising avenues include the adoption of microwave-assisted and ultrasound-assisted synthetic methods. researchgate.netmdpi.com These techniques have been shown to significantly reduce reaction times and improve yields for other 1,3,5-triazine (B166579) derivatives, often allowing for synthesis in more environmentally benign solvent systems, including aqueous media. mdpi.com For instance, sonochemical methods have successfully synthesized 4,6-disubstituted-1,3,5-triazine hydrazone derivatives with yields up to 96% in just 30-60 minutes, a substantial improvement over conventional reflux methods that require several hours. mdpi.com The exploration of continuous flow chemistry could also offer a scalable, efficient, and highly controllable manufacturing process for this compound.

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Method | Typical Reaction Time | Typical Yield | Solvents | Key Advantages |

|---|---|---|---|---|

| Conventional Reflux | 5-6 hours | ~69% | Organic (e.g., THF, DMF) | Well-established, widely used |

| Microwave-Assisted | 2.5 minutes | Optimized yields | DMF, Acetone | Rapid heating, shorter reaction times |

This table presents generalized data for 1,3,5-triazine derivatives to illustrate the potential for improving the synthesis of this compound. mdpi.com

Advanced Derivatization for Enhanced Functionality

The 1,3,5-triazine core is a versatile scaffold for chemical modification. Advanced derivatization of this compound represents a significant opportunity to create novel molecules with tailored functionalities. Future work should explore the strategic introduction of various substituents to harness new properties.

By modifying the methoxy (B1213986) or methyl groups, or by targeting the ring itself if synthetic routes allow, a diverse library of derivatives could be generated. For example, introducing pharmacophores could lead to new potential therapeutic agents, as many 1,3,5-triazine derivatives exhibit a wide range of biological activities, including anticancer properties. mdpi.comtandfonline.comresearchgate.net Derivatization with chromophores or fluorophores could yield novel dyes or molecular probes for analytical applications. chromatographyonline.com The synthesis of "tailormade" derivatizing agents, which combine selective reactivity with desirable spectroscopic properties, has been a successful strategy for other triazines, such as 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), used for the sensitive detection of carbonyl compounds. researchgate.netnih.gov A similar approach could be applied to this compound to develop new analytical reagents.

Deeper Mechanistic Understanding of Biointeractions

While this compound is a known metabolite of certain herbicides, its own biointeractions are not well understood. nih.gov A crucial area for future research is to conduct in-depth mechanistic studies to elucidate how this molecule and its potential derivatives interact with biological systems.

This research should involve a combination of computational and experimental approaches. Molecular docking studies can predict potential binding interactions with various biological targets, such as enzymes and receptors. researchgate.net For instance, derivatives of 1,3,5-triazine have been shown to interact with kinases like PI3K and EGFR, which are implicated in cancer. researchgate.net Experimental validation using techniques like UV spectroscopy, fluorescence quenching, and isothermal titration calorimetry could confirm these interactions and quantify binding affinities with biomacromolecules like human serum albumin (HSA) or DNA. researchgate.netresearchgate.net Understanding the role of the methoxy group is particularly important, as it has been shown to be a key determinant in the immunogenicity and antibody affinity of other molecules. acs.org Such studies will be fundamental in identifying potential therapeutic or toxicological pathways.

Table 2: Potential Research Approaches for Biointeraction Studies

| Technique | Purpose | Potential Insights |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities with biological targets. | Identification of potential enzyme or receptor targets. |

| UV-Vis Spectroscopy | Study interactions with biomacromolecules like DNA. | Elucidation of binding mechanisms (intercalation, groove binding). |

| Fluorescence Quenching | Investigate binding to proteins like Human Serum Albumin (HSA). | Determination of binding constants and quenching mechanisms. |

| In Vitro Cell-Based Assays | Evaluate cytotoxic or other biological effects on cell lines. | Assessment of potential anticancer or other therapeutic activities. |

Sustainable Applications in Emerging Technologies

Beyond its current use as a chemical intermediate, this compound and its future derivatives could find applications in sustainable and emerging technologies. Research in this area could unlock significant economic and environmental value.

One promising avenue is in the field of corrosion inhibition. A structurally similar compound, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196), has demonstrated high efficiency (95.7%) in preventing the corrosion of mild steel in acidic environments. researchgate.net It is plausible that this compound could exhibit similar properties, offering a "green" alternative to more toxic corrosion inhibitors. Another area of exploration is in materials science. The triazine ring is a component in various functional materials. For example, the principles of aggregation-induced emission (AIE) could be applied by designing derivatives of this compound that become highly fluorescent in an aggregated state, leading to applications in sensors, bio-imaging, and optoelectronics. acs.org Furthermore, given that triazine herbicides are known to interact with photosystems in plants, there may be unexplored potential in bio-inspired energy or agricultural technologies. researchgate.net

Q & A

Q. How can researchers synthesize 2-Methoxy-4-methyl-1,3,5-triazine with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, 2-amino-4,6-dichloro-1,3,5-triazine derivatives can react with sodium methoxide in methanol under controlled temperatures (0–25°C) to introduce methoxy groups. Post-reaction, purification via recrystallization using water-ethanol mixtures (1:3 ratio) enhances purity. Yield optimization (e.g., 65%) is achieved by refluxing in DMSO for 18 hours, followed by reduced-pressure distillation .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Essential techniques include:

- FTIR : To identify functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹).

- NMR (¹H/¹³C) : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).

- Elemental Analysis : To validate molecular composition (C, H, N, O ratios).

- Melting Point Analysis : Consistency with literature values (e.g., 141–143°C) indicates purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1/2).

- Ventilation : Ensure fume hoods for dust/aerosol control during synthesis.

- Emergency Measures : Rinse eyes with water for 15 minutes if exposed; avoid inhalation via respiratory protection .

Q. What are the common applications of this compound in material science?

- Methodological Answer :

- OLED Materials : As a precursor for electron-transport layers due to its π-conjugated triazine core .

- Adsorbents : Functionalized derivatives (e.g., H2BHT polymers) selectively capture uranyl ions in seawater via chelation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Use THF or DMF for polar intermediates; avoid protic solvents to prevent hydrolysis.

- Temperature Control : Maintain 0–5°C during Grignard reactions (e.g., phenylmagnesium bromide additions) to avoid side products.

- Catalysis : Employ tertiary amines (e.g., N-methylmorpholine) to accelerate amide bond formation .

Q. How can computational methods predict the reactivity of this compound in adsorption studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution on triazine rings to identify binding sites for metal ions (e.g., uranyl selectivity in H2BHT polymers).

- Molecular Dynamics (MD) : Simulate competitive binding in seawater to assess selectivity against vanadium ions .

Q. How can contradictions in reported biological activities of triazine derivatives be resolved?

- Methodological Answer :

- Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships.

- Controlled Variables : Assess substituent effects (e.g., methoxy vs. methyl groups) on antimicrobial efficacy using MIC (Minimum Inhibitory Concentration) assays .

Q. What strategies enhance the selectivity of this compound-based adsorbents for target analytes?

- Methodological Answer :

- Functionalization : Modify the triazine core with chelating groups (e.g., hydroxy, amino) to improve metal ion specificity.

- pH Optimization : Adjust solution pH to favor analyte binding (e.g., uranyl adsorption peaks at pH 5–6).

- Competitive Binding Studies : Use ICP-MS to quantify interference from co-existing ions (e.g., Fe³⁺, Ca²⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products